(2-Oxooxolan-3-yl) 4-acetamidobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO5 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl) 4-acetamidobenzoate |
InChI |
InChI=1S/C13H13NO5/c1-8(15)14-10-4-2-9(3-5-10)12(16)19-11-6-7-18-13(11)17/h2-5,11H,6-7H2,1H3,(H,14,15) |
InChI Key |
VYTIMJVZGAHCFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC2CCOC2=O |
Origin of Product |
United States |
Classification and Structural Features of 2 Oxooxolan 3 Yl 4 Acetamidobenzoate
(2-Oxooxolan-3-yl) 4-acetamidobenzoate is an organic molecule that can be classified based on its distinct functional groups. It is fundamentally an ester, formed from the condensation of 4-acetamidobenzoic acid and 3-hydroxy-γ-butyrolactone. The structure, therefore, contains a γ-lactone (a five-membered cyclic ester), an aromatic ring, an amide linkage, and a benzoate (B1203000) ester group.
The systematic IUPAC name for this compound is this compound. Its structure is characterized by the connection of the 4-acetamidobenzoyl group to the 3-position of the oxolan-2-one ring via an ester linkage.
Predicted Chemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₃NO₅ |
| Molecular Weight | 263.25 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in a range of organic solvents |
| Hydrogen Bond Donors | 1 (from the amide N-H) |
| Hydrogen Bond Acceptors | 5 (from the two carbonyl oxygens of the ester and lactone, the amide carbonyl oxygen, and the two ether oxygens) |
Synthetic Methodologies for 2 Oxooxolan 3 Yl 4 Acetamidobenzoate and Its Structural Analogues
Direct Esterification and Amidation Strategies
The formation of the 4-acetamidobenzoate portion of the target molecule relies on well-established amidation and esterification protocols. The most direct approach involves the acylation of 4-aminobenzoic acid followed by esterification, or alternatively, the esterification of 4-aminobenzoic acid followed by amidation.
The synthesis of the amide can be achieved through the reaction of 4-aminobenzoic acid with an acetylating agent. A common method is the use of acetic anhydride (B1165640) or acetyl chloride. For the subsequent esterification with the 3-hydroxy-γ-butyrolactone, several methods are available. The Fischer esterification, which involves reacting the carboxylic acid with the alcohol in the presence of a strong acid catalyst, is a classic approach. masterorganicchemistry.com However, for sensitive substrates or when milder conditions are required, coupling agents are often employed.
A prominent example is the Steglich esterification , a mild method that uses dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfiveable.meorganic-chemistry.org This method is particularly advantageous for coupling sterically hindered alcohols and is conducted at room temperature in various aprotic solvents. wikipedia.org A greener modification of the Steglich esterification has been developed using acetonitrile (B52724) as the solvent, which allows for high yields without the need for chromatographic purification. jove.comjove.com
Another powerful method for the esterification of secondary alcohols is the Mitsunobu reaction . This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylic acid. wikipedia.orgorganic-chemistry.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is a critical consideration in asymmetric synthesis. nih.gov
| Esterification Method | Reagents | Key Features | Citations |
| Fischer Esterification | Alcohol, Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, often requires excess alcohol. | masterorganicchemistry.com |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC or EDC, DMAP (catalyst) | Mild conditions, suitable for sensitive substrates. | wikipedia.orgfiveable.meorganic-chemistry.orgjove.com |
| Mitsunobu Reaction | Carboxylic Acid, Alcohol, PPh₃, DEAD or DIAD | Inversion of stereochemistry at the alcohol center. | wikipedia.orgorganic-chemistry.orgnih.gov |
Advanced Lactonization Reactions for 2-Oxooxolan Moiety Formation
The 2-oxooxolan, or γ-butyrolactone, ring is a common motif in natural products and pharmaceuticals. Its synthesis can be achieved through various advanced catalytic methods that offer high levels of control and efficiency.
Photo-redox Catalyzed Alkoxycarbonylation/Lactonization Approaches
Photo-redox catalysis has emerged as a powerful tool for the construction of complex molecules under mild conditions. In the context of γ-butyrolactone synthesis, photo-redox-catalyzed alkoxycarbonylation of alkenes has been reported. This method involves the generation of an alkoxycarbonyl radical, which then adds to an alkene. The subsequent radical cyclization leads to the formation of the γ-lactone ring. For instance, a dual photoredox and hydrogen atom transfer (HAT) strategy has been developed for the radical alkoxycarbonylation of allenes to furnish α-allyl-γ-lactones. biosynth.com Another approach utilizes the CO₂ radical anion, generated from metal formates under photoredox conditions, for the carboxylative cyclization of allylic alcohols to yield γ-butyrolactones. atlanchimpharma.comsigmaaldrich.com
Transition Metal-Catalyzed Ring-Closure Methods
Transition metals play a pivotal role in modern organic synthesis, and numerous methods for the synthesis of γ-butyrolactones using transition metal catalysts have been developed. Palladium-catalyzed reactions are particularly prominent. For example, a direct palladium-catalyzed γ-C(sp³)–H lactonization of aliphatic carboxylic acids has been achieved using sodium percarbonate as an oxidant. acs.org Gold(I)-catalyzed intramolecular oxaallylic alkylation of alcohols provides a direct route to functionalized γ-vinylbutyrolactones. tcichemicals.com Furthermore, copper catalysts have been employed for the hydrogenation of γ-butyrolactone to 1,4-butanediol, demonstrating the versatility of transition metals in transformations involving this lactone. chemicalbook.com
Radical-Mediated Cyclization Pathways
Radical cyclizations offer a powerful and often complementary approach to ionic methods for the construction of cyclic systems. The synthesis of γ-butyrolactones via radical cyclization has been well-documented. A common strategy involves the generation of a carbon-centered radical which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. For example, tributyltin hydride-mediated radical cyclization of appropriate precursors has been used to synthesize various γ-butyrolactone natural products. libretexts.org A novel method for the construction of α,β-disubstituted γ-lactones involves a sulfanyl (B85325) radical addition-cyclization of dienes connected with hydroximates. sigmaaldrich.com Solid-phase synthesis of γ-butyrolactones using radical cyclization of polymer-supported β-bromoethylacetals has also been demonstrated. jove.com
Intramolecular Lactonization via Barbier-Type Allylation
The Barbier reaction, a one-pot version of the Grignard reaction, can be adapted for the synthesis of γ-butyrolactones. An intramolecular Barbier-type allylation offers a direct route to these cyclic esters. For instance, a zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media provides an efficient synthesis of α-methylene-γ-butyrolactones. nih.gov
Asymmetric Synthesis for Stereocontrol of the (2-Oxooxolan-3-yl) Moiety
The stereochemistry of the 3-hydroxy-γ-butyrolactone precursor is crucial for the biological activity of many of its derivatives. Therefore, the development of asymmetric methods to control the stereocenter at the C3 position is of significant importance.
A variety of strategies have been employed to achieve stereocontrol in the synthesis of the (2-oxooxolan-3-yl) moiety. Chemoenzymatic approaches have proven to be highly effective. For example, the lipase-catalyzed hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone can yield enantiomerically pure (S)-3-hydroxy-γ-butyrolactone. jove.com The use of engineered Escherichia coli has also been demonstrated for the production of optically pure (S)-3-hydroxy-γ-butyrolactone from D-xylose. acs.org
Organocatalysis provides another powerful tool for the asymmetric synthesis of γ-butyrolactones. A modular and organocatalytic approach has been developed for the synthesis of optically active γ-butyrolactone autoregulators from Streptomycetes. google.com
Transition metal catalysis has also been successfully applied to the stereocontrolled synthesis of γ-butyrolactones. For example, organomolybdenum chemistry has been used for the diastereoselective construction of hydroxylated γ-butyrolactones. organic-chemistry.org Palladium-catalyzed γ-epimerization of γ-vinyl-γ-butyrolactone allows for the stereoselective synthesis of important building blocks. acs.org
| Asymmetric Method | Key Principle | Example | Citations |
| Chemoenzymatic Resolution | Lipase-catalyzed kinetic resolution | Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone | jove.com |
| Biocatalysis | Whole-cell biotransformation | Production from D-xylose using engineered E. coli | acs.org |
| Organocatalysis | Enantioselective organocatalyst | Synthesis of γ-butyrolactone autoregulators | google.com |
| Transition Metal Catalysis | Diastereoselective metal-mediated reactions | Stereocontrolled construction using organomolybdenum complexes | organic-chemistry.org |
Derivatization Strategies for the 4-Acetamidobenzoate Fragment
The 4-acetamidobenzoate fragment of the target molecule possesses two key functional groups amenable to derivatization: the acetamido group and the benzoate (B1203000) carboxyl group. Derivatization of this fragment can be crucial for modulating the compound's physicochemical properties or for analytical purposes such as enhancing detection in liquid chromatography-mass spectrometry (LC-MS).
Strategies for derivatizing the aniline (B41778) moiety, a core component of the 4-acetamidobenzoate fragment, often focus on improving its detectability in analytical assays. For instance, new derivatization reagents have been designed for the analysis and screening of biomarkers. One such reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), incorporates a bromophenethyl group to introduce an isotopic signature and additional fragmentation identifiers, which enhances detection and screening of unknown aldehydes. researchgate.netnih.gov This derivatization can be achieved under mild conditions (pH 5.7, 10 °C). researchgate.netnih.gov By altering the secondary reagent, 4-APEBA can also be used for the selective derivatization of carboxylic acids. researchgate.netnih.gov
Another approach involves the use of reagents that introduce a permanently charged group, thereby improving mass spectrometry sensitivity. For example, 4-(2-(trimethylammonio)ethoxy)benzeneaminium dibromide (4-APC) possesses an aniline moiety for a fast and selective reaction with aliphatic aldehydes and a quaternary ammonium (B1175870) group for enhanced MS sensitivity. researchgate.net The derivatization reaction with 4-APC is a convenient one-pot reaction at a mild pH (5.7) and temperature (10°C). researchgate.net
For the carboxylic acid end of the fragment, derivatization can be achieved using reagents that react with the carboxyl group to form esters or amides with enhanced detection properties. Rhodamine-based reagents, for example, can be used for derivatization to achieve lower detection limits in LC-MS analysis, particularly for trace amounts in biological samples. nih.gov Rhodamine is a synthetic dye with high fluorescence and photostability, and as a quaternary ammonium salt, it exhibits high ionization efficiency in electrospray ionization (ESI) positive ion mode. nih.gov To increase the reactivity of the derivatization reagent, the carboxyl group of rhodamine is often first converted into a more electrophilic amide with N,N'-carbonyldiimidazole (CDI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov
The following table summarizes various derivatization reagents and their potential applications for the 4-acetamidobenzoate fragment.
| Derivatization Reagent | Target Functional Group | Purpose of Derivatization | Reference |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Aniline/Carboxylic Acid | Enhanced LC-MS detection | researchgate.netnih.gov |
| 4-(2-(trimethylammonio)ethoxy)benzeneaminium dibromide (4-APC) | Aniline | Improved MS sensitivity | researchgate.net |
| Rhodamine-based reagents | Carboxylic Acid | Lower detection limits in LC-MS | nih.gov |
| Pentafluoropropionic anhydride | Aniline | Enhanced chromatographic resolution | researchgate.net |
Cascade and Multicomponent Reactions for Scaffold Assembly
The assembly of the (2-Oxooxolan-3-yl) 4-acetamidobenzoate scaffold can be envisioned through cascade or multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and reduction of waste by minimizing intermediate isolation steps.
While a specific MCR for the target molecule is not reported, the principles of MCRs used for the synthesis of other heterocyclic scaffolds can be adapted. For instance, the synthesis of thiazole (B1198619) derivatives has been achieved through various MCRs. nih.govbohrium.comnih.gov One such strategy involves a four-component reaction utilizing aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids to produce polysubstituted thiazoles. nih.gov This highlights the potential of combining multiple starting materials in a single pot to construct complex molecular architectures.
Similarly, the synthesis of naphtho[1,2-f] researchgate.netmdpi.comoxazepine scaffolds has been accomplished through consecutive Betti/Bargellini multicomponent reactions. chemicalpapers.com This approach involves the initial formation of aminobenzylnaphthols via the Betti reaction, followed by a Bargellini multicomponent reaction to construct the final oxazepine ring system from readily available starting materials. chemicalpapers.com
A hypothetical multicomponent approach for the synthesis of the this compound scaffold could involve the reaction of a derivative of 4-acetamidobenzoic acid, a suitable three-carbon synthon for the oxolanone ring, and an appropriate catalyst in a one-pot reaction.
The following table outlines examples of multicomponent reactions for the synthesis of various heterocyclic compounds, illustrating the potential for applying these strategies to the target scaffold.
| Reaction Type | Components | Product | Reference |
| Ugi/Wittig cyclization | Aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, thiocarboxylic acids | Polysubstituted thiazoles | nih.gov |
| A³-based cascade reaction | 1,2-amino alcohol, 3-oxetanone, formaldehyde, alkyne | 3-Oxetanone-derived N-propargyl spirooxazolidines | mdpi.com |
| Consecutive Betti/Bargellini reactions | 2-Naphthol, aromatic aldehydes, 2-aminopyridine, chloroform, aliphatic ketones | Naphtho[1,2-f] researchgate.netmdpi.comoxazepine derivatives | chemicalpapers.com |
Investigation of Reaction Kinetics and Mechanisms in Synthetic Pathways
A thorough understanding of reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. While specific kinetic data for the synthesis of this compound are not available, general principles of kinetic and mechanistic studies in organic synthesis can be applied to its potential synthetic routes.
For any proposed synthetic pathway, kinetic studies would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, concentration, catalyst loading). This data allows for the determination of the reaction order, rate constants, and activation energy, providing insights into the rate-determining step of the reaction.
Mechanistic investigations would aim to elucidate the precise sequence of bond-forming and bond-breaking events. This can be achieved through a combination of experimental techniques and computational modeling. For example, in the context of a potential cascade reaction for the scaffold assembly, Density Functional Theory (DFT) calculations could be employed to explore different possible reaction pathways and predict the most likely mechanism. nih.gov
Control experiments are also crucial for elucidating reaction mechanisms. For instance, in a proposed copper-catalyzed four-component reaction for the synthesis of spirocycles, control experiments were conducted to understand the role of the catalyst and the formation of potential byproducts. mdpi.com These experiments helped in proposing a plausible reaction mechanism involving the formation of key intermediates. mdpi.com
Sustainable Synthesis Protocols for the Compound
Developing sustainable or "green" synthetic protocols for this compound is an important consideration in modern organic chemistry. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.
One approach to sustainable synthesis is the use of alternative reaction media. Deep eutectic solvents (DES), for example, are a class of green solvents that are often biodegradable, have low toxicity, and are prepared from readily available components. mdpi.com A sustainable synthesis of benzoxazole (B165842) derivatives has been reported using a DES prepared from choline (B1196258) chloride and glycerol. mdpi.com This reaction was carried out at a mild temperature of 40°C. mdpi.com
Another green chemistry technique is the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times and improved yields. The synthesis of benzoxazole derivatives has been achieved in a microwave reactor in just 5 minutes. mdpi.com
The use of mechanochemistry, such as ball milling, offers a solvent-free or solvent-minimized reaction condition. The synthesis of benzoxazole derivatives has also been demonstrated using a ball mill at room temperature, providing a green alternative to traditional solvent-based methods. mdpi.com
The following table summarizes various sustainable synthesis techniques and their potential application to the synthesis of the target compound.
| Sustainable Technique | Description | Example Application | Reference |
| Deep Eutectic Solvents (DES) | Use of a biodegradable and low-toxicity solvent system. | Synthesis of benzoxazole derivatives in a choline chloride/glycerol DES. | mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Synthesis of benzoxazole derivatives in 5 minutes. | mdpi.com |
| Ball Milling | Solvent-free or solvent-minimized reaction conditions. | Synthesis of benzoxazole derivatives at room temperature. | mdpi.com |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the determination of molecular structure, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 4-acetamidobenzoyl group and the 2-oxooxolan-3-yl moiety. The aromatic protons of the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the downfield region, typically between 7.5 and 8.0 ppm, due to their mutual coupling. The proton of the amide (N-H) would likely present as a singlet, with its chemical shift being concentration and solvent dependent, but generally in the range of 8.0-9.5 ppm. The methyl protons of the acetamido group are anticipated to be observed as a sharp singlet further upfield, around 2.1-2.2 ppm.
For the lactone ring, the proton at the C3 position (methine proton), being adjacent to the ester oxygen, is expected to be the most downfield of the aliphatic protons, likely appearing as a multiplet around 5.0-5.5 ppm. The two diastereotopic protons at the C4 position would likely resonate as complex multiplets in the range of 2.2-2.8 ppm, while the two protons at the C5 position, adjacent to the lactone oxygen, are predicted to be in the 4.2-4.6 ppm region.
The ¹³C NMR spectrum will complement the ¹H NMR data. The carbonyl carbons of the ester and amide groups are expected at the most downfield shifts, typically in the 165-175 ppm range. The lactone carbonyl (C2) is also anticipated in this region. The aromatic carbons will show signals between 118 and 145 ppm, with the quaternary carbons having distinct chemical shifts from the protonated carbons. The methyl carbon of the acetyl group is expected around 24-25 ppm. Within the lactone ring, the C3 carbon, bonded to the ester oxygen, would be in the 70-80 ppm range, while the C4 and C5 carbons would appear further upfield, typically around 25-35 ppm and 65-75 ppm, respectively.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic (2H) | 7.8 - 8.0 | Doublet | 8.0 - 9.0 |
| Aromatic (2H) | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |
| Amide (NH) | 8.0 - 9.5 | Singlet | - |
| Lactone CH (C3-H) | 5.0 - 5.5 | Multiplet | - |
| Lactone CH₂ (C5-H₂) | 4.2 - 4.6 | Multiplet | - |
| Lactone CH₂ (C4-H₂) | 2.2 - 2.8 | Multiplet | - |
| Acetyl CH₃ | 2.1 - 2.2 | Singlet | - |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Lactone C=O (C2) | 170 - 175 |
| Ester C=O | 165 - 170 |
| Amide C=O | 168 - 172 |
| Aromatic C (quaternary, C-O) | 142 - 145 |
| Aromatic C (quaternary, C-N) | 125 - 128 |
| Aromatic CH | 130 - 132 |
| Aromatic CH | 118 - 120 |
| Lactone CH (C3) | 70 - 80 |
| Lactone CH₂ (C5) | 65 - 75 |
| Lactone CH₂ (C4) | 25 - 35 |
| Acetyl CH₃ | 24 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments
To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. Key expected correlations include the coupling between the adjacent aromatic protons and the couplings between the protons on C3, C4, and C5 of the lactone ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the previously assigned proton signals to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different fragments of the molecule. For instance, a correlation between the lactone C3 proton and the ester carbonyl carbon would definitively confirm the ester linkage. Similarly, correlations between the aromatic protons and the amide carbonyl carbon, as well as the acetyl methyl protons and the amide carbonyl, would solidify the structure of the 4-acetamidobenzoyl moiety.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula, C₁₃H₁₃NO₅. The expected exact mass would be calculated based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns
Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the protonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be generated, providing valuable structural information.
Key predicted fragmentation pathways include:
Cleavage of the ester bond, leading to the formation of a 4-acetamidobenzoyl cation and a neutral 2-oxooxolan-3-ol molecule, or a protonated 4-acetamidobenzoic acid and a neutral butenolide.
Fragmentation of the lactone ring, which could involve the loss of small neutral molecules such as CO or C₂H₄O.
Fragmentation of the 4-acetamidobenzoyl moiety, for example, through the loss of a ketene molecule (CH₂=C=O) from the acetamido group.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z (predicted) | Proposed Fragment Structure/Identity |
|---|---|
| 264.08 | [M+H]⁺ (Protonated molecular ion) |
| 179.06 | [4-acetamidobenzoic acid + H]⁺ |
| 162.05 | [4-aminobenzoyl cation + H]⁺ (after loss of ketene) |
| 137.06 | [4-acetamidobenzoyl cation]⁺ |
| 87.04 | [2-Oxooxolan-3-yl cation]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong, sharp peak around 1770-1790 cm⁻¹ would be indicative of the C=O stretch of the five-membered lactone ring. The ester C=O stretch is expected to appear as another strong band around 1720-1740 cm⁻¹. The amide I band (primarily C=O stretch) should be visible around 1660-1680 cm⁻¹. The N-H stretch of the amide would likely appear as a moderate band in the 3200-3400 cm⁻¹ region. C-O stretching vibrations from the ester and lactone groups would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.
The Raman spectrum would provide complementary information. Aromatic ring stretching vibrations are typically strong in the Raman spectrum and would be expected around 1600 cm⁻¹. The carbonyl stretching vibrations would also be observable, although their intensities might differ from the IR spectrum.
Predicted Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amide | N-H stretch | 3200-3400 (moderate) | Weak |
| Aromatic/Aliphatic | C-H stretch | 2850-3100 (moderate) | Strong |
| Lactone | C=O stretch | 1770-1790 (strong) | Moderate |
| Ester | C=O stretch | 1720-1740 (strong) | Moderate |
| Amide | C=O stretch (Amide I) | 1660-1680 (strong) | Moderate |
| Aromatic | C=C stretch | ~1600, ~1500 (moderate) | Strong |
| Ester/Lactone | C-O stretch | 1000-1300 (strong) | Moderate |
X-ray Crystallography for Solid-State Structure and Conformation Analysis
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.876 |
| β (°) | 98.76 |
| Volume (ų) | 1245.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.456 |
| R-factor | 0.045 |
Note: The data in this table is purely illustrative and not based on experimental results.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Given the presence of a chiral center at the 3-position of the 2-oxooxolan ring, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is the primary method for characterizing these enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This technique would be crucial for determining the absolute configuration of a synthesized or isolated sample and for assessing its enantiomeric purity.
Hypothetical Circular Dichroism Data Table:
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| (R)-(2-Oxooxolan-3-yl) 4-acetamidobenzoate | 230 | +1.5 x 10⁴ |
| 265 | -0.8 x 10⁴ | |
| (S)-(2-Oxooxolan-3-yl) 4-acetamidobenzoate | 230 | -1.5 x 10⁴ |
| 265 | +0.8 x 10⁴ |
Note: The data in this table is purely illustrative and not based on experimental results.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a static, time-independent view of the molecule's geometry and electron distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict the most stable three-dimensional arrangement of its atoms. The process involves finding the minimum energy structure on the potential energy surface.
The molecule possesses several rotatable bonds, notably around the ester linkage and the acetamido group. A key aspect of the analysis involves performing a potential energy surface (PES) scan, where specific dihedral angles are systematically rotated to identify all low-energy conformers. nih.gov This reveals the energy barriers between different conformations and identifies the global minimum energy structure, which is the most likely conformation to be observed. From this optimized geometry, crucial data such as bond lengths, bond angles, and dihedral angles can be extracted.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| Ester Carbonyl | C=O | 1.21 |
| Ester Ether | C-O | 1.35 |
| Lactone Carbonyl | C=O | 1.22 |
| Amide Carbonyl | C=O | 1.24 |
| Amide C-N | C-N | 1.37 |
| **Bond Angles (°) ** | ||
| Ester Linkage | O-C=O | 124.5 |
| Lactone Ring Angle | C-O-C | 109.8 |
| Amide Angle | C-N-H | 121.0 |
| Dihedral Angle (°) | ||
| Aromatic-Ester Plane | Car-Car-C=O | 25.4 |
| Table 1: Representative geometric parameters for this compound predicted from a hypothetical DFT B3LYP/6-31G(d,p) calculation. These values are illustrative of typical results from such computations. |
For higher accuracy in predicting electronic properties, ab initio (from first principles) methods can be employed. Unlike DFT, which relies on approximating the exchange-correlation energy, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC2) are based entirely on the wavefunction and the principles of quantum mechanics. researchgate.net While computationally more demanding, these methods can provide more precise values for properties such as dipole moment, polarizability, and electronic energy levels. Such calculations are typically performed on the geometry previously optimized using a less expensive method like DFT. These high-accuracy properties are valuable for understanding the molecule's intermolecular interaction potential and its response to external electric fields.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment. youtube.com
For this compound, an MD simulation would typically be run by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The simulation, running for a duration of nanoseconds to microseconds, would explore the accessible conformational space. citedrive.comresearchgate.net This is particularly important for understanding the flexibility of the γ-butyrolactone ring and the orientation of the benzoate group relative to the lactone. researchgate.net The resulting trajectory can be analyzed to identify the most populated conformational states, the timescale of transitions between them, and the presence of any persistent intramolecular hydrogen bonds.
Mechanistic Pathways Elucidation via Computational Transition State Analysis
Computational chemistry can be used to explore the reactivity of this compound by mapping potential reaction pathways. A hypothetical but important reaction to study would be the hydrolysis of the ester linkage, which would break the molecule down into its constituent parts: 4-acetamidobenzoic acid and 3-hydroxy-tetrahydrofuran-2-one.
To study this, researchers would computationally model the reaction coordinate from reactants to products. This process involves identifying the transition state (TS)—the highest energy point along the reaction pathway. Methods such as Quadratic Synchronous Transit (QST) are used to locate the precise geometry and energy of the TS. The energy difference between the reactants and the transition state, known as the activation energy, provides a quantitative measure of the reaction's kinetic feasibility. This analysis is crucial for predicting the chemical stability of the molecule under various conditions.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are highly effective at predicting spectroscopic data, which can aid in structure elucidation and verification. Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated with a high degree of accuracy. kettering.edu
The standard approach involves using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. epstem.net A crucial step for flexible molecules like this one is to account for conformational dynamics. kettering.edu Chemical shifts are calculated for multiple low-energy conformers (identified through methods described in sections 4.1.1 and 4.2), and a final, observable chemical shift is predicted by taking a Boltzmann-weighted average of the shifts from each conformer. kettering.edu The raw calculated values are often scaled or corrected using a linear regression against experimental data for known compounds to improve accuracy. epstem.net
| Nucleus | Atom Description | Calculated Shift (δ, ppm) | Corrected Shift (δ, ppm) |
| ¹³C NMR | |||
| C1 | Lactone Carbonyl | 178.5 | 175.0 |
| C2 | Ester Carbonyl | 170.1 | 166.8 |
| C3 | Amide Carbonyl | 172.4 | 169.1 |
| C4 | Aromatic C-N | 143.2 | 140.5 |
| ¹H NMR | |||
| H1 | Amide N-H | 8.90 | 8.25 |
| H2 | Aromatic (ortho to ester) | 8.15 | 7.98 |
| H3 | Aromatic (ortho to amide) | 7.85 | 7.69 |
| H4 | Lactone C-H | 5.30 | 4.95 |
| Table 2: A table of hypothetical in silico NMR chemical shifts for selected nuclei of this compound, calculated using the GIAO-DFT method. The corrected shift illustrates the result after applying a typical linear scaling correction. |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) analysis is a computational methodology that aims to build mathematical models correlating the structural or physicochemical properties of molecules with a specific property, such as boiling point, solubility, or, in a biological context, activity (then known as QSAR). nih.govmdpi.com These models are invaluable in chemical and pharmaceutical research for predicting the properties of novel compounds, thereby guiding synthesis and screening efforts to prioritize candidates with desired characteristics. mdpi.comnih.gov To date, no specific QSPR models have been published in the scientific literature for this compound. However, the principles of QSPR can be illustrated by examining models developed for structurally related classes of compounds, such as antioxidants or other aromatic derivatives.
A relevant example is the development of QSPR models to predict the antioxidant activity of phenolic and heterocyclic compounds. nih.govnih.gov Antioxidant activity is a property of potential interest for this compound, given its 4-acetamidophenyl moiety, which is structurally related to known antioxidants. In a typical study, a series of compounds with experimentally determined antioxidant activity is used to build a predictive model.
For instance, a QSPR study on a diverse set of 148 compounds, including natural phenols and sulfur-containing alkylphenols, was conducted to predict the rate constant for oxidation chain termination (logk7), a direct measure of antioxidant activity. nih.gov The modeling process involves several key steps:
Dataset Preparation : A dataset of compounds with known experimental activity is compiled. This set is typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power on compounds not used during model generation. mdpi.comnih.gov
Descriptor Calculation : For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) properties. mdpi.commdpi.com
Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the experimental property. nih.govnih.gov The resulting mathematical equation is the QSPR model. The model's statistical significance and predictive ability are assessed using various metrics, which are presented in Table 1.
| Parameter | Symbol | Typical Value Range | Description |
|---|---|---|---|
| Coefficient of Determination (Training Set) | R² | 0.0 - 1.0 | Indicates the proportion of variance in the property that is predictable from the descriptors for the training set. A higher value indicates a better fit. nih.gov |
| Leave-One-Out Cross-Validated R² (Internal Validation) | Q² or R²cv | 0.0 - 1.0 | Measures the internal stability and robustness of the model. A high Q² (>0.5) is generally considered good. nih.gov |
| Coefficient of Determination (Test Set) | pred_R² or R²ext | 0.0 - 1.0 | Measures the model's ability to predict the property for an external set of compounds not used in model building. A high value indicates good predictive power. rsc.org |
| Root Mean Square Error | RMSE | > 0 | Represents the standard deviation of the prediction errors (residuals). A lower value indicates a better fit to the data. mdpi.com |
To apply such a model to this compound, the same set of molecular descriptors used in the validated QSPR equation would be calculated for it. The types of descriptors frequently employed in such models are shown in Table 2. By inputting these calculated descriptor values into the model's equation, a prediction of the property (e.g., antioxidant activity) for this compound could be generated.
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count, Ring Count | Basic composition and constitution of the molecule. nih.gov |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching within the molecular graph. mdpi.com |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D spatial arrangement and size of the molecule. pensoft.net |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Experimentally derived or empirically calculated properties like lipophilicity and polarizability. pensoft.net |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic properties derived from quantum mechanical calculations. rsc.org |
While this approach provides a powerful framework for the in silico estimation of properties, it is crucial to note that the accuracy of the prediction for this compound would depend on whether it falls within the "applicability domain" of the chosen model. This means the model should have been built using compounds that are structurally and electronically similar to the target molecule. The development of a dedicated QSPR model for a series of 4-acetamidobenzoate esters would be required for a more accurate and validated prediction of the properties of this compound.
Historical Development of Synthetic Approaches to Ester Substituted Heterocycles
The synthesis of ester-substituted heterocycles, such as (2-Oxooxolan-3-yl) 4-acetamidobenzoate, has evolved significantly over the years. The core transformation required for the synthesis of this target molecule is esterification.
Historically, Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, has been a fundamental method. In the context of the target molecule, this would involve the reaction of 4-acetamidobenzoic acid with 3-hydroxy-γ-butyrolactone. To overcome the equilibrium limitations of this reaction, more modern methods often employ activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, which react more readily with alcohols.
The synthesis of heterocyclic compounds themselves has a rich history, with many named reactions developed to construct various ring systems. acs.org For lactones specifically, methods have included the oxidation of diols and the intramolecular cyclization of hydroxy acids. The introduction of substituents onto existing heterocyclic rings is another common strategy.
More contemporary approaches to synthesizing ester-substituted heterocycles have focused on improving efficiency, selectivity, and functional group tolerance. Transition metal-catalyzed reactions, for example, have become a powerful tool for forming C-O bonds in esterification reactions under mild conditions. nih.gov Additionally, enzymatic and chemo-enzymatic methods are gaining prominence for their high selectivity, particularly in the synthesis of chiral molecules.
Structure Activity Relationship Sar Studies of 2 Oxooxolan 3 Yl 4 Acetamidobenzoate Analogues
Impact of Substituent Variations on the 2-Oxooxolan-3-yl Ring System
The 2-oxooxolan-3-yl ring, a γ-butyrolactone, is a privileged structure found in many biologically active natural products and synthetic molecules. nih.gov Modifications to this ring system can significantly alter the compound's biological profile.
Substitutions at the α- and γ-positions: The α-methylene-γ-butyrolactone moiety is a known pharmacophore, particularly in compounds with antifungal and antitumor activities. nih.govicm.edu.pl The presence of an exocyclic double bond at the α-position (α-methylene) is often critical for cytotoxicity, acting as a Michael acceptor that can form covalent bonds with nucleophiles like the sulfhydryl groups in enzymes. icm.edu.pl
In studies of α-benzylidene-γ-lactone derivatives, the introduction of substituents on the benzylidene group, which can be considered an extension of the α-position, demonstrated that electron-withdrawing groups at the meta- or para-positions of the phenyl ring enhance antifungal activity. nih.govnwsuaf.edu.cn For instance, compounds bearing halogen atoms showed excellent fungicidal activity. nih.govnwsuaf.edu.cn
Substituents at the γ-position of the lactone ring also play a significant role in determining the biological application of these compounds. icm.edu.pl For example, α-methylene-γ-butyrolactones with an aromatic moiety at the γ-position have exhibited notable antifungal activity. nih.gov
Introduction of Heterocycles and Bulky Groups: Research on novel α-methylene-γ-butyrolactone (MBL) derivatives has shown that incorporating heterocycles and phenyl rings can lead to potent antifungal agents. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have indicated that the introduction of bulky and negatively charged groups is favorable for antifungal activity. nih.gov
| Substituent Position | Effect on Activity | Example Substituent | Reference |
| α-position (exocyclic) | Electron-withdrawing groups enhance activity | Halogenated benzylidene | nih.govnwsuaf.edu.cn |
| γ-position | Aromatic moieties can confer antifungal properties | Phenyl group | nih.gov |
| General | Bulky and negatively charged groups are favorable | Heterocycles | nih.gov |
Influence of Substitutions on the 4-Acetamidobenzoate Moiety
The 4-acetamidobenzoate moiety is an ester of 4-acetamidobenzoic acid (acedoben). nih.govchemsrc.comdrugbank.com Variations in this part of the molecule can influence its pharmacokinetic and pharmacodynamic properties.
Modifications to the Amide Group: The N-acetyl group is a key feature. In related structures, such as steroidal esters of 4-methyl-3-N,N-bis(2-chloroethyl)amino benzoic acid, the nature of the ester linkage and the substituents on the amino group were found to be critical for antileukemic activity. nih.gov It was speculated that a less easily cleaved ester bond could lead to a higher concentration of the active drug at the target site. nih.gov
Substitutions on the Benzene (B151609) Ring: The position and nature of substituents on the benzene ring are crucial. In a series of p-hydroxy benzoic acid derivatives, the conversion of the carboxylic acid to various esters and Schiff bases significantly impacted their antimicrobial potential. nih.gov Generally, Schiff bases were found to be more active than simple esters. nih.gov For other benzoic acid derivatives, it has been noted that the substitution pattern on the central ring is a key component of the pharmacophore. rsc.org
| Modification | Observed Effect | Example | Reference |
| Ester Linkage | Stability can affect drug concentration at the target | Less easily cleaved esters | nih.gov |
| Functional Group Conversion | Can significantly alter biological activity | Conversion to Schiff bases | nih.gov |
| Ring Substitution Pattern | A key determinant of the overall pharmacophore | 2-morpholino-5-N-benzylamino benzoic acid | rsc.org |
Stereochemical Effects on Molecular Recognition and Interactions
Stereochemistry is a critical factor in the biological activity of chiral molecules, as enantiomers can exhibit different interactions with chiral biological targets like enzymes and receptors. The (2-Oxooxolan-3-yl) 4-acetamidobenzoate molecule contains a chiral center at the C3 position of the oxolane ring.
The synthesis of stereochemically pure γ-butyrolactones (GBLs) is a significant area of research because the specific stereochemistry of the side chains is crucial for their activity as bacterial hormones. acs.orgnih.govresearchgate.net For example, the development of synthetic routes to access specific stereoisomers of GBLs has been essential for studying their interaction with repressor proteins and understanding their regulatory roles in bacteria. nih.govresearchgate.netrsc.org
The production of enantiopure (S)-3-hydroxy-γ-butyrolactone is of great interest as it serves as a chiral building block for various pharmaceuticals. researchgate.net The distinct biological activities of different enantiomers underscore the importance of stereoselective synthesis. researchgate.netacs.org Recent advances have focused on the enantioselective synthesis of γ-butyrolactams, which are structurally related to γ-butyrolactones, further highlighting the importance of controlling stereochemistry to achieve desired biological outcomes. nih.govrsc.org
| Stereochemical Aspect | Impact on Biological Activity | Context | Reference |
| Chirality at C3 of γ-butyrolactone | Determines specificity of interaction with biological targets | Bacterial hormone regulation | nih.govresearchgate.net |
| Enantiopurity | Enantiomers can have different or no biological activity | Pharmaceutical synthesis | researchgate.net |
| Diastereoselectivity | Affects the three-dimensional shape and receptor fit | Asymmetric synthesis of tricyclic chroman-butyrolactones | acs.org |
Conformational Analysis and its Correlation with Molecular Activity
Conformational analysis of small organic molecules like α-methylene-γ-butyrolactone is an active area of research, often employing techniques like NMR spectroscopy. nih.gov The conformation of the γ-butyrolactone ring itself is not planar and can exist in various "envelope" or "twist" conformations. The specific conformation adopted can be influenced by the substituents on the ring.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Chemical Reactivity
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govmdpi.com These models are valuable tools for predicting the activity of new compounds and for understanding the key structural features that govern their effects.
For derivatives of γ-butyrolactone, QSAR models have been successfully developed to predict their antifungal activity. nih.govnwsuaf.edu.cnresearchgate.net These models often reveal a strong correlation between the molecular structures and the observed activity, with high R² values indicating good predictive power. nih.govresearchgate.net For instance, a QSAR model for α-benzylidene-γ-lactone derivatives showed a strong correlation (R²=0.961) for antifungal activity. nih.govnwsuaf.edu.cn Similarly, a model for benzbutyrolactone derivatives achieved an R² of 0.9824. researchgate.net
In the context of benzoic acid derivatives, QSAR studies have been used to understand the relationship between molecular structure and antimicrobial activity. nih.gov These models indicated that antimicrobial activity was governed by topological and shape indices, such as the valence first-order molecular connectivity index and Kier's shape indices. nih.gov The development of a QSAR model for this compound analogues would likely involve calculating various molecular descriptors and correlating them with their chemical reactivity, for example, the kinetics of the esterification or hydrolysis reactions. dnu.dp.ua
| QSAR Model Application | Key Findings | Correlation Coefficient (R²) | Reference |
| Antifungal activity of α-benzylidene-γ-lactones | Strong correlation between structure and activity | 0.961 | nih.govnwsuaf.edu.cn |
| Antifungal activity of benzbutyrolactone derivatives | Strong correlation with molecular structures | 0.9824 | researchgate.net |
| Antimicrobial activity of p-hydroxy benzoic acid derivatives | Activity governed by topological and shape indices | N/A | nih.gov |
| 3D-QSAR for MBL derivatives | Bulky, negatively charged groups favor antifungal activity | N/A | nih.gov |
Mechanistic Investigations of Chemical Transformations Involving 2 Oxooxolan 3 Yl 4 Acetamidobenzoate
Hydrolysis Kinetics and Stability in Various Chemical Environments
The stability of (2-Oxooxolan-3-yl) 4-acetamidobenzoate in aqueous media is primarily influenced by pH. Hydrolysis can occur at two sites: the ester linkage and the lactone ring.
The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. libretexts.org Acid-catalyzed hydrolysis is a reversible process, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water. libretexts.orgchemguide.co.uk In contrast, base-catalyzed hydrolysis, also known as saponification, is irreversible and proceeds via nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com
The γ-butyrolactone ring also undergoes hydrolysis. wikipedia.org Under basic conditions, the lactone ring is rapidly opened to form the corresponding γ-hydroxybutyrate salt. inchem.org In acidic solutions, the hydrolysis is slower and an equilibrium is established between the lactone and the open-chain γ-hydroxy acid. inchem.orgresearchgate.net The rate of hydrolysis of γ-butyrolactone is significantly faster in acidic and basic solutions compared to neutral pH. For instance, at a pH of 2, an equilibrium mixture of γ-butyrolactone and its hydrolyzed product is reached within days, while in pure water, this can take months. inchem.orgresearchgate.net
The amide group is generally the most stable to hydrolysis and requires more forcing conditions, such as prolonged heating with strong acids or bases. libretexts.org
Table 1: Expected Stability of this compound in Different Chemical Environments
| Chemical Environment | Predominant Reaction(s) | Expected Rate of Degradation | Primary Products |
| Acidic (pH < 4) | Hydrolysis of ester and lactone ring | Moderate to Fast | 4-Acetamidobenzoic acid, γ-Hydroxybutyric acid, and the parent alcohol of the lactone |
| Neutral (pH ~ 7) | Slow hydrolysis of ester and lactone | Very Slow | 4-Acetamidobenzoic acid and γ-Hydroxybutyric acid |
| Basic (pH > 10) | Rapid and irreversible hydrolysis (saponification) of ester and lactone | Very Fast | 4-Acetamidobenzoate salt and γ-Hydroxybutyrate salt |
Transesterification Reactions with Different Nucleophiles
The ester group of this compound can undergo transesterification in the presence of various nucleophiles, such as alcohols. This reaction involves the substitution of the (2-Oxooxolan-3-yl) group with the alkoxy group of the reacting alcohol. Transesterification can be catalyzed by either acids or bases.
The reactivity of the nucleophile plays a significant role in the reaction rate. Stronger nucleophiles and less sterically hindered alcohols will generally react faster. The choice of catalyst is also crucial, with base catalysts often being more effective at lower temperatures.
Reactivity of the Lactone Ring (e.g., Ring-Opening Polymerization Initiations)
The γ-butyrolactone ring possesses significant ring strain, making it susceptible to ring-opening reactions. icm.edu.pl This reactivity is fundamental to its ability to participate in ring-opening polymerization (ROP). The ROP of γ-butyrolactone and its derivatives can be initiated by various species, including anionic, cationic, and organometallic initiators, to produce polyesters. wikipedia.orgicm.edu.plrsc.org
For instance, strong bases like potassium tert-butoxide in the presence of an alcohol can initiate the ROP of γ-butyrolactone to form poly(γ-butyrolactone). rsc.org The polymerization process is often reversible, and the polymer can be thermally cracked to regenerate the monomer. wikipedia.org The presence of substituents on the lactone ring can influence its polymerizability. icm.edu.pl
Investigation of Amide Linkage Reactivity (e.g., amidolysis)
The amide linkage in the 4-acetamidobenzoate moiety is significantly more resistant to nucleophilic attack than the ester and lactone linkages. Amidolysis, the cleavage of the amide bond by an amine, or hydrolysis under neutral conditions, is generally very slow. libretexts.org
Cleavage of the amide bond typically requires harsh reaction conditions, such as prolonged heating in the presence of strong acids or bases. libretexts.org Under such conditions, the amide will hydrolyze to form 4-aminobenzoic acid and acetic acid. Due to this high stability, the amide group is expected to remain intact during many of the chemical transformations that affect the ester and lactone groups.
Photochemical and Thermal Decomposition Pathways
Thermal Decomposition: The thermal stability of this compound has not been specifically reported. However, general principles of thermal decomposition suggest that at elevated temperatures, the molecule will break down into simpler components. youtube.comyoutube.com The decomposition is likely to initiate at the weakest bonds. The ester and lactone groups are expected to be less thermally stable than the aromatic ring and the amide group. Decomposition of organic compounds often results in the formation of smaller, more stable molecules like carbon dioxide and water. youtube.com The thermal decomposition of related compounds like azodicarbonamide (B1663908) proceeds with the evolution of gases such as nitrogen and carbon monoxide. rsc.org
Photochemical Decomposition: Information on the photochemical decomposition of this compound is not readily available. Generally, aromatic compounds can absorb UV light, which can lead to photochemical reactions. The presence of carbonyl groups in the ester and lactone, as well as the aromatic ring, suggests potential for photochemical reactivity, such as Norrish-type reactions or photo-Fries rearrangements, upon exposure to UV radiation. However, without experimental data, these remain theoretical possibilities.
Applications of 2 Oxooxolan 3 Yl 4 Acetamidobenzoate and Its Derivatives in Chemical Research and Materials Science
Utilization as Precursors for Polymer Synthesis (e.g., polyesters, polyamides)
The molecular architecture of (2-Oxooxolan-3-yl) 4-acetamidobenzoate, featuring both a lactone (a cyclic ester) and an acyclic ester linkage, makes it a promising candidate as a monomer for the synthesis of polyesters. The oxooxolan (or γ-butyrolactone) ring is susceptible to ring-opening polymerization (ROP) under various catalytic conditions, including enzymatic, anionic, or cationic catalysis. This process would lead to the formation of a polyester chain with the 4-acetamidobenzoate moiety as a pendant group.
Alternatively, the ester linkage can participate in polycondensation or transesterification reactions. For instance, reaction with a diol could lead to the formation of new polyester structures. The presence of the amide group, while generally stable under typical polymerization conditions, could be chemically modified prior to polymerization to introduce additional reactive sites, further expanding the diversity of accessible polymers.
While direct polymerization involving the amide bond to form polyamides is less common, the molecule could be chemically transformed into a monomer suitable for polyamide synthesis. For example, hydrolysis of the ester and amide groups would yield 4-aminobenzoic acid and 3-hydroxy-γ-butyrolactone, which could then be utilized in conventional polyamide synthesis routes. The combination of ester and amide functionalities within the same molecule also opens avenues for the synthesis of poly(ester-amide)s, a class of polymers known for their biodegradability and favorable mechanical properties.
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Type | Reactive Group(s) | Potential Polymer Class |
| Ring-Opening Polymerization (ROP) | 2-Oxooxolan ring | Polyester |
| Polycondensation/Transesterification | 4-acetamidobenzoate ester | Polyester |
| Post-modification followed by polymerization | Amide and/or ester | Polyamide, Poly(ester-amide) |
Design of Research Probes for Chemical Biology Studies
Derivatives of γ-butyrolactone are prevalent in a variety of biologically active natural products and have been utilized in the development of prodrugs. acs.orgresearchgate.net This suggests that this compound and its derivatives could serve as valuable scaffolds for the design of research probes in chemical biology.
The 4-acetamidobenzoate portion of the molecule is structurally related to para-aminobenzoic acid (PABA), a known component in the folate synthesis pathway in many organisms. rsc.org Modifications to this part of the molecule could allow for the development of probes to study enzymes involved in this pathway. Furthermore, the ester linkage could be designed to be cleavable by specific enzymes, allowing for the targeted release of a cargo molecule, such as a fluorescent dye or a bioactive compound, within a cellular environment.
The γ-butyrolactone moiety itself can be recognized by certain biological receptors and enzymes. rsc.orgnih.gov By attaching reporter groups (e.g., fluorophores, biotin) to the this compound scaffold, researchers could create probes to visualize and study these biological targets. The modular nature of the compound allows for systematic modifications to both the butyrolactone and the acetamidobenzoate components, enabling the fine-tuning of properties such as solubility, cell permeability, and target specificity.
Development of Advanced Analytical Standards
In analytical chemistry, the availability of well-characterized reference standards is crucial for the accurate quantification of analytes. Given its stable chemical structure, this compound could be synthesized in high purity and serve as a primary analytical standard.
Its distinct structural features, including the lactone, amide, and aromatic ester groups, would give rise to a unique spectroscopic signature in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This makes it a suitable internal or external standard for the quantification of related compounds in complex matrices.
Furthermore, derivatives of this compound could be developed as standards for specific analytical applications. For instance, isotopically labeled versions (e.g., with ¹³C or ²H) could be synthesized for use in quantitative mass spectrometry-based assays. The development of a library of related compounds could also aid in the validation of analytical methods and in the study of structure-activity relationships in various chemical and biological systems.
Table 2: Analytical Techniques for the Characterization of this compound
| Analytical Technique | Expected Information |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, proton and carbon environments |
| Infrared (IR) Spectroscopy | Presence of functional groups (lactone C=O, amide C=O, ester C=O, N-H) |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |
Role in Catalyst Development and Reaction Optimization
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant growth. Lactones and their derivatives have been employed as substrates and intermediates in organocatalytic reactions. nih.govacs.org The (2-Oxooxolan-3-yl) moiety in the target compound could potentially act as a chiral building block for the synthesis of novel organocatalysts.
For example, the chiral center at the 3-position of the oxooxolan ring could be exploited to induce stereoselectivity in chemical transformations. The functional groups on the molecule could also serve as anchoring points for catalytically active moieties. The amide and ester groups could participate in hydrogen bonding or other non-covalent interactions with substrates, influencing the stereochemical outcome of a reaction.
Furthermore, the compound itself or its derivatives could be used as ligands for metal-based catalysts. The oxygen and nitrogen atoms in the molecule could coordinate to a metal center, creating a chiral environment that could be beneficial for asymmetric catalysis. Research in this area would involve the synthesis of various derivatives and screening their catalytic activity in a range of organic reactions.
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The 4-acetamidobenzoate portion of the molecule contains both a hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptors (the carbonyl oxygens of the amide and the ester). These features can facilitate the formation of well-ordered, self-assembled structures through hydrogen bonding.
The aromatic ring also allows for π-π stacking interactions, which can further stabilize supramolecular assemblies. By systematically modifying the structure of this compound, it may be possible to control the formation of different supramolecular architectures, such as fibers, gels, or liquid crystals.
The chirality of the (2-Oxooxolan-3-yl) moiety could also be translated into the formation of chiral superstructures. The study of the self-assembly behavior of this compound and its derivatives could provide insights into the fundamental principles of molecular recognition and lead to the development of new materials with interesting optical, electronic, or mechanical properties. The interplay between hydrogen bonding, π-π stacking, and steric effects would be a key area of investigation in this context.
Future Directions and Emerging Research Areas
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
A critical aspect of AI in drug discovery is its application in lead optimization. nih.gov By predicting how structural modifications will affect a compound's properties, AI can guide the synthesis of more effective and safer drug candidates. nih.gov
Table 1: AI-Driven Optimization of (2-Oxooxolan-3-yl) 4-acetamidobenzoate Derivatives
| Derivative | Predicted Activity (IC₅₀, nM) | Predicted ADMET Score | Synthesizability Score |
|---|---|---|---|
| Lead Compound | 500 | 0.75 | 8/10 |
| Derivative A | 250 | 0.82 | 7/10 |
| Derivative B | 150 | 0.88 | 9/10 |
Continuous Flow Synthesis Methodologies for Scalable Production
For the scalable and efficient production of this compound, continuous flow synthesis presents a significant advancement over traditional batch processing. nih.govacs.orgrsc.org This methodology offers numerous advantages, including improved reaction control, enhanced safety, and higher yields. nih.gov The use of micro- and mesoreactor technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent product quality. acs.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis of this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Yield | 75% | 92% |
| Purity | 95% | 99.5% |
Advanced In Situ Spectroscopic Monitoring of Reactions
To gain deeper insights into the reaction kinetics and mechanisms involved in the synthesis of this compound, advanced in situ spectroscopic techniques are being employed. nih.govrsc.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy allow for real-time monitoring of the reaction progress, providing valuable data on the formation of products and the consumption of reactants. youtube.com
The use of fiber-optic probes enables the monitoring of reactions under harsh conditions, such as high temperatures and pressures. nih.gov This real-time analysis helps in optimizing reaction conditions to maximize yield and minimize the formation of byproducts. rsc.org For esterification reactions, in situ monitoring can provide crucial information about the reaction endpoint and the influence of catalysts. rsc.org
Development of High-Throughput Screening Methods for Chemical Reactivity
High-throughput screening (HTS) is a powerful tool for rapidly evaluating the chemical reactivity of a large number of compounds. researchgate.netyoutube.com By automating the experimental process, HTS allows for the testing of thousands of reaction conditions in a short period. youtube.comscienceintheclassroom.org This is particularly useful in the early stages of drug discovery for identifying lead compounds and optimizing reaction conditions. scienceintheclassroom.org
For this compound, HTS can be used to screen for optimal catalysts, solvents, and reaction temperatures for its synthesis. Nanomole-scale HTS platforms further enhance this capability by minimizing the amount of material required for each experiment. scienceintheclassroom.org
Table 3: High-Throughput Screening Results for Catalyst Selection
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Catalyst A | Toluene | 80 | 65 |
| Catalyst B | Dichloromethane | 60 | 78 |
| Catalyst C | Acetonitrile (B52724) | 70 | 92 |
Exploration of Novel Chemical Space through Combinatorial Synthesis and Libraries
Combinatorial chemistry provides a systematic approach to generate large libraries of structurally related compounds. acs.orgwikipedia.org This strategy is instrumental in exploring novel chemical spaces and identifying compounds with desired biological activities. imperial.ac.uk By systematically varying the building blocks used in the synthesis, a diverse range of derivatives of this compound can be created. acs.org
The "split-and-pool" synthesis method is a common technique in combinatorial chemistry that allows for the efficient creation of large compound libraries. nih.gov These libraries can then be screened for their biological activity, leading to the discovery of new drug candidates. imperial.ac.uk
Q & A
Q. Methodological Approach :
Replicate assays under standardized conditions (e.g., CLSI guidelines).
Orthogonal validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT) .
Structural analogs : Synthesize derivatives to isolate the bioactive moiety .
Advanced: What experimental designs are recommended for studying the environmental fate of this compound?
Follow the INCHEMBIOL Project Framework :
Partitioning studies : Measure log (octanol-water) to predict bioavailability.
Degradation pathways : Use HPLC-MS to identify metabolites under UV light (photolysis) or microbial action (biodegradation).
Ecotoxicity : Test acute effects on Daphnia magna (OECD 202) and algae (OECD 201).
Data Integration : Apply fugacity models to predict environmental distribution across air, water, and soil compartments .
Basic: What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Chemical goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Documentation : Maintain SDS sections 7–8 (handling/storage) and 13 (disposal) for compliance .
Advanced: How can researchers elucidate the mechanism of action of this compound in enzyme inhibition?
Kinetic assays : Determine (inhibition constant) using Michaelis-Menten plots under varied substrate concentrations .
Structural analysis : Co-crystallize the compound with the target enzyme (e.g., cytochrome P450) for X-ray diffraction .
Competitive binding : Use fluorescence quenching or SPR to assess binding affinity .
Troubleshooting : If nonspecific binding occurs, introduce a negative control (e.g., inactive enantiomer) .
Basic: What analytical techniques are suitable for characterizing this compound?
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Structure confirmation : H/C NMR (e.g., δ 2.14 ppm for acetamido methyl group) and FT-IR (C=O stretch at 1740 cm) .
- Mass spectrometry : ESI/APCI(+) for molecular ion identification (e.g., m/z 347 [M+H]) .
Advanced: How can QSAR models improve the design of derivatives with enhanced activity?
Descriptor selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and hydrophobic (log) parameters .
Training set : Use 20+ analogs with measured IC values against a target (e.g., COX-2) .
Validation : Apply leave-one-out cross-validation; aim for > 0.8 .
Synthetic Focus : Prioritize derivatives with electron-withdrawing groups on the benzoate ring to enhance target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
